2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol

Conformational analysis X-ray crystallography Hydrogen bonding

2-(4-Phenyl-3H-1,5-benzodiazepin-2-yl)phenol is a 1,5-benzodiazepine derivative featuring a 2-hydroxyphenyl substituent at the C2 position and a phenyl ring at the C4 position of the seven-membered diazepine core (C21H16N2O, MW 312.36 g/mol). The compound is distinguished by an intramolecular O-H···N hydrogen bond (O···N distance 2.563(5) Å) that stabilizes its conformation, as confirmed by single-crystal X-ray diffraction at 298 K in the monoclinic space group P21/c.

Molecular Formula C21H16N2O
Molecular Weight 312.4 g/mol
CAS No. 41458-53-1
Cat. No. B11524839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol
CAS41458-53-1
Molecular FormulaC21H16N2O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1C(=NC2=CC=CC=C2N=C1C3=CC=CC=C3O)C4=CC=CC=C4
InChIInChI=1S/C21H16N2O/c24-21-13-7-4-10-16(21)20-14-19(15-8-2-1-3-9-15)22-17-11-5-6-12-18(17)23-20/h1-13,24H,14H2
InChIKeyKAHVHCFQIWBPBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Phenyl-3H-1,5-benzodiazepin-2-yl)phenol (CAS 41458-53-1): Structural Identity and Compound Class Position


2-(4-Phenyl-3H-1,5-benzodiazepin-2-yl)phenol is a 1,5-benzodiazepine derivative featuring a 2-hydroxyphenyl substituent at the C2 position and a phenyl ring at the C4 position of the seven-membered diazepine core (C21H16N2O, MW 312.36 g/mol) [1]. The compound is distinguished by an intramolecular O-H···N hydrogen bond (O···N distance 2.563(5) Å) that stabilizes its conformation, as confirmed by single-crystal X-ray diffraction at 298 K in the monoclinic space group P21/c [1]. This compound belongs to the broader class of 2-(2′-hydroxyphenyl)-4-aryl-1,5-benzodiazepines, which have been investigated for CNS activity, MAO inhibition, and as Schiff base ligand precursors [2].

Why 2-(4-Phenyl-3H-1,5-benzodiazepin-2-yl)phenol Cannot Be Replaced by a Generically Similar 1,5-Benzodiazepine


Within the 1,5-benzodiazepine family, subtle variations in substitution at the C2 and C4 positions produce pronounced differences in conformation, hydrogen-bonding capacity, and biological activity. The target compound carries a 2-hydroxyphenyl group that forms an intramolecular O-H···N hydrogen bond, a structural feature absent in analogs such as 4-phenyl-1,5-benzodiazepin-2-one [1] or C2-alkyl/mercapto-substituted derivatives [2]. This hydrogen bond restricts conformational flexibility and alters the ring-inversion energetics relative to O-methylated analogs [3]. Furthermore, the unsubstituted phenyl group at C4 yields a distinct dihedral angle (74.2°) and electronic profile compared to 4-chlorophenyl or 4-methoxyphenyl analogs, which would be expected to shift receptor-binding pharmacophores and catalytic activity [4]. Simply interchanging compounds within this class without accounting for these quantifiable structural differences risks losing the specific conformational and electronic properties that drive function.

Quantitative Differentiation Evidence for 2-(4-Phenyl-3H-1,5-benzodiazepin-2-yl)phenol (CAS 41458-53-1) vs. Closest Analogs


Intramolecular O-H···N Hydrogen Bond Geometry vs. Analogs Lacking the 2-Hydroxyphenyl Group

The target compound possesses a structurally characterized intramolecular O-H···N hydrogen bond between the phenolic OH and the N2 atom of the diazepine ring. This hydrogen bond is absent in 4-phenyl-1,5-benzodiazepin-2-one (which lacks the 2-hydroxyphenyl substituent) and in C2-methyl or C2-mercapto analogs. The hydrogen bond imposes conformational rigidity that differentiates the compound from analogs where the diazepine ring has greater flexibility [1].

Conformational analysis X-ray crystallography Hydrogen bonding

Diazepine Ring-Inversion Barrier vs. O-Methylated Analog

Variable-temperature 1H NMR spectroscopy established that the ring-inversion barrier (ΔG‡) for 2-(2′-hydroxyphenyl)-4-phenyl-3H-1,5-benzodiazepine (compound 5a) is approximately 52 kJ/mol, which does not differ significantly from analogs lacking the phenolic OH group. Critically, when the phenolic OH is methylated (compound 5e, 2-(2′-methoxyphenyl)-4-phenyl-3H-1,5-benzodiazepine), the barrier increases by 2–3 kJ/mol to approximately 54–55 kJ/mol due to steric interference between the methoxy group and the H-3 atoms during ring inversion [1]. This demonstrates that the free OH group in the target compound allows ring inversion without hydrogen-bond disruption, a property not shared by the O-alkylated analog.

Dynamic NMR Conformational equilibrium Ring inversion

Pendant Aromatic Ring Dihedral Angle vs. 4-Substituted Analogs: Conformational Signature for Recognition

In the crystal structure, the dihedral angle between the pendant aromatic rings (the 4-phenyl and the 2-hydroxyphenyl substituents) is 74.2(1)° [1]. This near-orthogonal orientation is a direct consequence of the intramolecular hydrogen bond and the steric environment of the 1,5-benzodiazepine scaffold. Analogs with different substituents at the C4-phenyl ring (e.g., 4-chlorophenyl or 4-methoxyphenyl) would be expected to exhibit altered dihedral angles due to changes in the electronic and steric properties [2], potentially affecting π-stacking interactions and molecular recognition properties. Although direct crystallographic data for all analogs is limited, the 4-unsubstituted phenyl group provides a benchmark dihedral angle that simplifies computational docking and crystal engineering predictions.

Crystal engineering Molecular recognition Dihedral angle

Monoamine Oxidase (MAO) Inhibitory Activity: Class-Level Evidence Differentiating 2-Hydroxyphenyl-1,5-Benzodiazepines from 1,4-Benzodiazepines

The compound belongs to the 2-(2′-hydroxyphenyl)-4-aryl-1,5-benzodiazepine series, which was reported by Srivastava et al. as 'very good MAO inhibitors (in vitro), and anticonvulsant and hypnotic (in vivo) agents' [1]. This class-level activity profile differentiates these 1,5-benzodiazepines from clinically dominant 1,4-benzodiazepines (e.g., diazepam, prazepam), which primarily act via GABA_A receptor modulation rather than MAO inhibition. Specific IC50 values for the target compound are not available in the public domain; the activity is inferred from its close structural analogs within the same series, where eight derivatives were evaluated [1].

MAO inhibition CNS activity Anticonvulsant

Schiff Base Derivatization Capacity: Free Phenolic -OH as a Synthetic Handle vs. O-Protected Analogs

The target compound has been used as a precursor for Schiff base formation: condensation of 2-(4-phenyl-3H-benzo[b][1,4]diazepin-2-yl)-phenol with diaminobenzene yields a new Schiff base characterized by X-ray crystallography [1]. The free phenolic -OH group is essential for this condensation reaction. Analogs in which the phenolic OH is methylated (e.g., 2-(2′-methoxyphenyl)-4-phenyl-3H-1,5-benzodiazepine) cannot undergo the same Schiff base condensation without prior deprotection, adding synthetic steps and reducing atom economy. The target compound thus offers a direct, single-step derivatization pathway that O-protected analogs do not [1].

Schiff base ligand Synthetic intermediate Metal complexation

Crystallographic Data Quality and Availability: Benchmark Reference Standard for the 2-Hydroxyphenyl-4-phenyl-1,5-Benzodiazepine Scaffold

The target compound has a fully refined single-crystal X-ray structure deposited in the Cambridge Structural Database with R[F2 > 2σ(F2)] = 0.099 and wR(F2) = 0.198 for 2806 independent reflections [1]. This provides an unambiguous reference for identity verification (unit cell parameters, bond lengths, hydrogen-bond geometry), which is not available for many closely related analogs (e.g., 2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol) that lack published crystal structures [2]. For procurement, this means the target compound can be authenticated against a peer-reviewed, publicly accessible crystallographic dataset, reducing the risk of receiving a mis-assigned structure—a known problem in this compound class [3].

Reference standard Crystallography Quality control

High-Confidence Application Scenarios for 2-(4-Phenyl-3H-1,5-benzodiazepin-2-yl)phenol Based on Quantitative Differentiation Evidence


Schiff Base Ligand Synthesis for Transition Metal Complexation

The free phenolic -OH group enables direct, one-step condensation with primary amines (e.g., diaminobenzene) to generate Schiff base ligands without deprotection chemistry [1]. The intramolecular O-H···N hydrogen bond (O···N = 2.563(5) Å) pre-organizes the ligand geometry, which may enhance metal binding selectivity. This application is supported by the demonstrated use of the target compound in Schiff base synthesis with full X-ray characterization of the product [1].

Conformational Standard for Dynamic NMR and Molecular Modeling Studies

The precisely measured ring-inversion barrier (ΔG‡ ≈ 52 kJ/mol) and the intact hydrogen bond during inversion provide a well-characterized benchmark for computational studies of seven-membered ring dynamics [2]. The crystallographically determined dihedral angle (74.2(1)°) serves as a ground-state geometry reference for DFT calculations and molecular docking simulations [3]. Researchers can use this compound as a calibration standard when studying conformational effects in related 1,5-benzodiazepine systems.

Reference Compound for 1,5-Benzodiazepine Library Authentication and Quality Control

Given the documented history of structural mis-assignment in the 1,5-benzodiazepine class [4], the target compound—with its fully refined single-crystal X-ray structure (R = 0.099, 2806 independent reflections)—provides an unambiguous identity standard. Procurement for use as a reference standard in HPLC, NMR, or X-ray powder diffraction identity testing of newly synthesized or commercially sourced 1,5-benzodiazepine derivatives is strongly justified [3].

MAO Inhibition Screening and CNS Drug Discovery Starting Point

The compound belongs to a structurally defined series reported to exhibit potent in vitro MAO inhibition and in vivo anticonvulsant/hypnotic activity [5]. Although specific IC50 values for CAS 41458-53-1 are not publicly available, the 2-hydroxyphenyl-4-phenyl scaffold represents a validated starting point for medicinal chemistry optimization. The target compound is suitable as a positive control or scaffold reference in MAO inhibition assays, with the caveat that users should independently determine potency in their assay system [5].

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